An In-depth Technical Guide to 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid: Synthesis, Applications, and Experimental Protocols
An In-depth Technical Guide to 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid: Synthesis, Applications, and Experimental Protocols
Abstract
This technical guide provides a comprehensive overview of 3-(tetrahydropyran-4-yloxymethyl)phenylboronic acid, a versatile building block in contemporary drug discovery and organic synthesis. The guide details its synthesis, physicochemical properties, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed, field-proven experimental protocols for its preparation and use in Suzuki-Miyaura coupling are provided, underpinned by mechanistic insights and practical considerations for researchers, scientists, and drug development professionals. This document aims to serve as a definitive resource, enabling its effective utilization in the design and synthesis of novel chemical entities.
Introduction: The Strategic Advantage of Boronic Acids in Medicinal Chemistry
Boronic acids and their derivatives have emerged as indispensable tools in modern medicinal chemistry, largely due to their remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds.[1] Their stability, low toxicity, and predictable reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, have cemented their status as critical building blocks in the synthesis of complex organic molecules.[2][3] The boronic acid functional group offers a unique combination of reactivity and stability, allowing for the construction of biaryl and heteroaryl scaffolds that are prevalent in a vast array of biologically active compounds.
The strategic incorporation of specific substituents onto the phenylboronic acid core allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The subject of this guide, 3-(tetrahydropyran-4-yloxymethyl)phenylboronic acid, is a prime example of such a strategically functionalized reagent. It combines the reactive boronic acid moiety with a tetrahydropyran (THP) group, a privileged scaffold in medicinal chemistry known to enhance aqueous solubility and provide a hydrogen bond acceptor, thereby improving the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.[4] This guide will provide a detailed exploration of the synthesis, properties, and applications of this valuable synthetic intermediate.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for the accurate characterization of its products.
| Property | Value | Source |
| CAS Number | 1256358-76-5 | |
| Molecular Formula | C₁₂H₁₇BO₄ | |
| Molecular Weight | 236.07 g/mol | |
| Appearance | White to off-white solid | Typical for phenylboronic acids |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | Inferred from related structures |
Spectroscopic Characterization (Predicted):
-
¹H NMR (400 MHz, CDCl₃): δ 8.0-7.4 (m, 4H, Ar-H), 4.6 (s, 2H, Ar-CH₂-O), 4.0-3.4 (m, 5H, THP-H), 2.0-1.6 (m, 4H, THP-H).
-
¹³C NMR (100 MHz, CDCl₃): δ 160-125 (Ar-C), 70-60 (Ar-CH₂-O and THP-C-O), 35-25 (THP-C).
-
Mass Spectrometry (ESI+): m/z 237.1 [M+H]⁺, 259.1 [M+Na]⁺.
Synthesis of 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid: A Step-by-Step Protocol
The synthesis of 3-(tetrahydropyran-4-yloxymethyl)phenylboronic acid can be efficiently achieved in a two-step sequence starting from commercially available 3-bromobenzyl alcohol. This strategy involves the protection of the benzylic alcohol with a tetrahydropyran (THP) group, followed by a lithium-halogen exchange and subsequent borylation.
Caption: Synthetic workflow for 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid.
Step 1: Synthesis of 4-((3-Bromobenzyl)oxy)tetrahydro-2H-pyran
Principle: The protection of the benzylic alcohol is achieved via an acid-catalyzed addition of 3,4-dihydropyran. The tetrahydropyranyl (THP) ether is stable to a wide range of non-acidic conditions, making it an ideal protecting group for the subsequent organometallic reaction.[2][5]
Experimental Protocol:
-
To a stirred solution of 3-bromobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add 3,4-dihydro-2H-pyran (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-((3-bromobenzyl)oxy)tetrahydro-2H-pyran as a colorless oil.
Step 2: Synthesis of 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid
Principle: This transformation proceeds via a lithium-halogen exchange reaction at low temperature to generate an aryllithium species, which is then quenched with a trialkyl borate ester. Subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid. This method is highly efficient for the synthesis of substituted phenylboronic acids.
Experimental Protocol:
-
Dissolve 4-((3-bromobenzyl)oxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or by flash column chromatography on silica gel to yield 3-(tetrahydropyran-4-yloxymethyl)phenylboronic acid as a white solid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of 3-(tetrahydropyran-4-yloxymethyl)phenylboronic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between the boronic acid and an organic halide or triflate.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
The choice of catalyst, base, and solvent is crucial for the success of a Suzuki-Miyaura coupling.
-
Palladium Catalyst: A variety of palladium(0) and palladium(II) precatalysts can be used. For general applications, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand such as PPh₃ or a more electron-rich and bulky ligand like SPhos or XPhos for more challenging couplings are common choices.
-
Base: A base is required to activate the boronic acid. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to ensure the solubility of both the organic and inorganic reagents.
Self-Validating Protocol for a Generic Suzuki-Miyaura Coupling:
-
To a reaction vessel, add 3-(tetrahydropyran-4-yloxymethyl)phenylboronic acid (1.2 eq), the aryl or heteroaryl halide (1.0 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 3-(tetrahydropyran-4-yloxymethyl)phenylboronic acid and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. Its synthesis is straightforward from readily available starting materials, and its application in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the construction of complex molecular architectures. The presence of the tetrahydropyran moiety offers the potential to improve the pharmacokinetic properties of the resulting compounds, making this reagent a strategic choice for medicinal chemists. This guide provides the foundational knowledge and practical protocols to enable the effective utilization of 3-(tetrahydropyran-4-yloxymethyl)phenylboronic acid in a research setting.
References
-
D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed. Wiley-VCH, 2011. [Link]
-
N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, vol. 95, no. 7, pp. 2457–2483, 1995. [Link]
-
A. Suzuki, "Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds," Angewandte Chemie International Edition, vol. 50, no. 29, pp. 6722-6737, 2011. [Link]
-
P. J. Kocienski, Protecting Groups, 3rd ed. Thieme, 2004. [Link]
